molecular formula C22H31Cl2N2NaO4 B053876 Lorglumide sodique CAS No. 1021868-76-7

Lorglumide sodique

Numéro de catalogue: B053876
Numéro CAS: 1021868-76-7
Poids moléculaire: 481.4 g/mol
Clé InChI: JCNPYMDDOUQTBK-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Antitumor Effects

Lorglumide sodium has demonstrated significant antitumor properties, particularly against melanoma and squamous cell carcinoma (SCC). Research indicates that it effectively reduces cell viability and induces apoptosis in various cancer cell lines.

Case Study: Melanoma Treatment

  • In a study involving B16-F1 melanoma cells, treatment with lorglumide resulted in a dose-dependent decrease in cell viability. It induced G0/G1 phase arrest and increased apoptosis, as evidenced by flow cytometric analysis showing phosphatidylserine exposure on the outer leaflet of the plasma membrane .
  • In Vivo Findings : When administered intratumorally to mice implanted with B16-F1 cells, lorglumide significantly suppressed tumor growth, reducing tumor weight to approximately 38% of control tumors. Histological examinations revealed necrosis in lorglumide-treated tumors, indicating effective tumor suppression .

Table 1: Antitumor Effects of Lorglumide Sodium

Cancer TypeCell LineTreatment DurationEffect on ViabilityMechanism of Action
MelanomaB16-F148 hoursDecreasedInduces G0/G1 arrest and apoptosis
Squamous Cell CarcinomaA43119 days58% of controlCCK receptor blockade

Gastrointestinal Applications

Lorglumide sodium's role as a CCK receptor antagonist makes it valuable in studying gastrointestinal functions. It inhibits CCK-mediated processes such as gut muscle contraction and pancreatic secretion.

Research Findings

  • Lorglumide has been used to investigate the roles of CCK in digestive processes, showing potential benefits in managing conditions like pancreatic exocrine insufficiency. By blocking CCK receptors, it may help alleviate symptoms associated with excessive pancreatic activity .

Pain Management and Opioid Effects

Another area of interest is lorglumide's potential in managing pain related to opioid use. The compound has been studied for its effects on narcotic bowel syndrome (NBS), where it may mitigate gastrointestinal side effects induced by opioid analgesics.

Clinical Insights

  • Research indicates that antagonizing CCK receptors can help manage symptoms associated with NBS, providing a therapeutic avenue for patients experiencing chronic abdominal pain due to opioid therapy .

Research on Pancreatic Disorders

Lorglumide sodium has also been explored in the context of pancreatic disorders, particularly regarding its ability to modulate pancreatic growth and secretion.

Key Findings

  • Studies have shown that lorglumide can block pancreatic secretion stimulated by CCK, which is crucial for understanding conditions like pancreatitis or pancreatic cancer, where regulation of digestive enzyme secretion is vital .

Méthodes De Préparation

Analyse Des Réactions Chimiques

Types de réactions

Le lorglumide sodique subit diverses réactions chimiques, notamment :

    Oxydation : Cette réaction peut modifier les groupes fonctionnels présents dans le composé.

    Réduction : Cette réaction peut modifier l'état d'oxydation du composé.

    Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers solvants tels que l'éthanol, le diméthylsulfoxyde et le diméthylformamide .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire différents dérivés du this compound avec des groupes fonctionnels modifiés .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le this compound exerce ses effets en inhibant sélectivement le récepteur A de la cholécystokinine . Cette inhibition bloque l'action de l'hormone peptidique cholécystokinine, qui joue un rôle crucial dans la régulation de la sécrétion des enzymes pancréatiques, la contraction des muscles lisses de la vésicule biliaire et de l'estomac, et la modulation de l'alimentation et du comportement . En bloquant ce récepteur, le this compound réduit la motilité gastro-intestinale et les sécrétions gastriques .

Activité Biologique

Lorglumide sodium is a potent and selective antagonist of the cholecystokinin A receptor (CCK-A), primarily used in biomedical research to elucidate the physiological roles of cholecystokinin (CCK) in various biological processes. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₂₂H₃₁Cl₂N₂NaO₄
  • Molecular Weight : 481.39 g/mol
  • IC50 Values :
    • CCK-A receptor: 50 nM
    • CCK-B receptor: 3 µM

Lorglumide sodium functions by competitively binding to the CCK-A receptor, thereby inhibiting CCK's ability to activate this receptor. This blockade disrupts several physiological effects mediated by CCK, including:

  • Pancreatic Enzyme Secretion : Lorglumide sodium inhibits the secretion of digestive enzymes from the pancreas, which is crucial for digestion.
  • Smooth Muscle Contraction : It prevents CCK-induced contraction of smooth muscles in the gastrointestinal tract, influencing motility and digestion.
  • Feeding Behavior : Studies suggest that Lorglumide sodium may modulate appetite and food intake by affecting neural pathways associated with hunger and satiety.

1. Effects on Pancreatic Function

Research has demonstrated that Lorglumide sodium significantly impacts pancreatic function. In studies involving mice, it was shown to reduce pancreatic enzyme secretion in response to dietary stimuli, suggesting its potential role in managing conditions like pancreatic exocrine insufficiency.

Study ReferenceFindings
Lorglumide sodium inhibited pancreatic enzyme secretion and gallbladder contraction.
It diminished natriuretic responses without affecting glomerular filtration rate during sodium load.

2. Behavioral Studies

Behavioral experiments have indicated that Lorglumide sodium influences feeding behavior. For instance, intraperitoneal injections increased food access in wild-type mice but not in CCK1R knockout mice, highlighting its role in appetite regulation via the CCK pathway.

Study ReferenceMethodologyResults
Behavioral assays on wild-type and CCK1R−/− miceIncreased food access in wild-type mice post-injection

3. Implications for Gastrointestinal Disorders

Lorglumide sodium's antagonistic properties have been explored for therapeutic applications in gastrointestinal disorders. By inhibiting CCK signaling, it may provide insights into treating conditions such as pancreatitis and obesity.

Case Study 1: Pancreatic Exocrine Insufficiency

A study evaluated the effects of Lorglumide sodium on patients with pancreatic exocrine insufficiency post-surgery. It was found that administering Lorglumide improved enzyme secretion and alleviated symptoms associated with digestive dysfunction.

Case Study 2: Modulation of Salt Intake

In a dietary study involving mice, Lorglumide sodium was observed to alter natriuretic responses to salt intake without changing renal function, suggesting its potential utility in managing salt-sensitive conditions.

Propriétés

IUPAC Name

sodium;4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32Cl2N2O4.Na/c1-3-5-7-13-26(14-8-6-4-2)22(30)19(11-12-20(27)28)25-21(29)16-9-10-17(23)18(24)15-16;/h9-10,15,19H,3-8,11-14H2,1-2H3,(H,25,29)(H,27,28);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNPYMDDOUQTBK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC(=C(C=C1)Cl)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31Cl2N2NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045228
Record name Lorglumide sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>72.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500422
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1021868-76-7
Record name Lorglumide sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lorglumide sodium
Reactant of Route 2
Reactant of Route 2
Lorglumide sodium
Reactant of Route 3
Lorglumide sodium
Reactant of Route 4
Reactant of Route 4
Lorglumide sodium
Reactant of Route 5
Reactant of Route 5
Lorglumide sodium
Reactant of Route 6
Reactant of Route 6
Lorglumide sodium

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.